3,5-二氯-4-乙氧基苯胺

描述

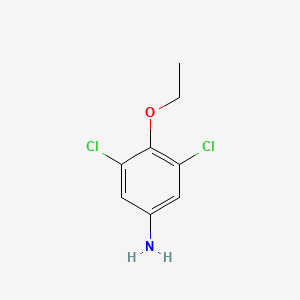

3,5-Dichloro-4-ethoxyaniline is a chemical compound with the molecular formula C8H9Cl2NO . Its molecular weight is 206.07 g/mol . It is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

The synthesis of 3,5-Dichloro-4-ethoxyaniline involves a reaction with 4-Amino-2,6-dichlorophenol (1.00 g, 5.62 mmol) dissolved in dry DMF (9 mL) and cooled to 0° C. Sodium hydride (142 mg, 5.90 mmol) is added to the mixture portionwise. The reaction mixture is stirred for 3 h and partitioned between EtOAc and aqueous NaOH (1 M). The organic layer is washed successively with water and brine, and then dried over MgSO4, filtered and the solvent evaporated in vacuo. The residue is purified by silica gel chromatography (5% EtOAc/isohexane) to afford 3,5-dichloro-4-ethoxyaniline (2) (460 mg, 40%) .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-ethoxyaniline is based on its molecular formula C8H9Cl2NO . The compound has a linear structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-ethoxyaniline include its molecular weight of 206.07 g/mol and its molecular formula of C8H9Cl2NO . Further details about its boiling point, density, and other properties are not available in the search results.

科学研究应用

席夫碱和曼尼希碱的合成

3,5-二氯-4-乙氧基苯胺可作为席夫碱和靛红衍生物的曼尼希碱合成的前体,突出了其在合成具有潜在生物活性的化合物中的应用。该研究证明了乙氧羰基腙的化学反应性,导致形成取代的 4-氨基-4,5-二氢-1H-1,2,4-三唑-5-酮,它们进一步与靛红和 5-氯靛红反应形成席夫碱和 N-曼尼希碱。这些化合物通过各种光谱方法表征,强调了该化合物在合成新型有机分子中的作用 (Bekircan & Bektaş, 2008)。

固态合成和表征

该化合物还在环取代氨基苯磺酸的固态合成中得到应用,展示了其反应性和合成具有不同官能团的衍生物的潜力。这种方法涉及使 2-甲氧基苯胺和 3,5-二氯苯胺与浓硫酸反应,从而形成相应的硫酸盐。这些盐通过 X 射线衍射和光谱分析进行表征,进一步促进了对固态反应和产物表征的理解 (Kapoor, Kapoor, & Singh, 2010)。

缓蚀

另一个重要的应用涉及腐蚀控制,其中 3,5-二氯-4-乙氧基苯胺的衍生物,如 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑,在酸性介质中对低碳钢表现出令人印象深刻的抑制效率。这项研究突出了该化合物在开发有效的缓蚀剂中的作用,对保护金属免受酸性腐蚀的工业应用具有潜在影响。该研究利用了包括失重、动电位极化和电化学阻抗谱在内的各种技术来评估抑制性能,证明了该化合物在材料科学中的应用 (Bentiss et al., 2009)。

安全和危害

3,5-Dichloro-4-ethoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

作用机制

Target of Action

3,5-Dichloro-4-ethoxyaniline is a key intermediate in the synthesis of Hexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility . It has broad-spectrum insecticidal activity against various insect pests .

Mode of Action

Hexaflumuron inhibits the synthesis of chitin, a critical component of the exoskeleton in insects . This inhibition disrupts the normal growth and development of the insects, leading to their death or infertility .

Biochemical Pathways

Given its role in the synthesis of hexaflumuron, it can be inferred that it plays a part in disrupting the chitin synthesis pathway in insects . This disruption prevents the formation of a proper exoskeleton, which is crucial for the survival and reproduction of insects .

Result of Action

As a key intermediate in the synthesis of hexaflumuron, its ultimate effect is the disruption of chitin synthesis in insects . This disruption leads to abnormalities in the exoskeleton of the insects, causing their death or infertility .

属性

IUPAC Name |

3,5-dichloro-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYWFHRQFXSCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2856851.png)

![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)

![4-(2-Oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2856862.png)

![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2856866.png)